![molecular formula C10H14BrNO B3058416 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine CAS No. 893581-54-9](/img/structure/B3058416.png)
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Overview
Description
2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has a unique structure that makes it a valuable tool for researchers looking to develop new drugs, study biological mechanisms, and explore the properties of materials.
Scientific Research Applications
Metabolism and Metabolic Pathways
Research has shown that substances similar to 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine undergo complex metabolic processes. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been studied, revealing the identification of various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, 4-bromo-2,5-dimethoxyphenylacetic acid, and others. These findings suggest multiple metabolic pathways, such as deamination leading to aldehyde metabolites, which are then reduced or oxidized to give corresponding alcohol and carboxylic acid metabolites (Kanamori et al., 2002).
Analytical Toxicology
Analytical studies of structurally related substances, like NBOMe derivatives, provide insights into their toxicokinetics. This includes phase I and II metabolism, plasma protein binding, and the ability to detect these substances in urine using mass spectrometry-based techniques. These findings are crucial for forensic and clinical toxicology for identifying substance abuse or intoxication (Richter et al., 2019).
Synthesis and Chemical Properties
The synthesis of related compounds, such as enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, involves key steps like crystallization and resolution of acetic acid derivatives. Understanding the synthesis and chemical behavior of such compounds aids in developing more efficient and scalable methods for producing similar compounds (Zhang et al., 2014).
Chelating Ligands for Metals
Compounds with similar structural features have been explored as chelating ligands for metals like aluminum, gallium, and indium. These ligands are potentially hexadentate and have been characterized using various spectroscopic methods, indicating potential applications in coordination chemistry and material science (Liu et al., 1993).
Catalytic Applications
Studies have shown that certain bromo-derivatives, similar in structure to 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine, can be used in catalytic processes. For example, the palladium-Xantphos complex catalyzed amination of 5-bromo-2-chloropyridine is highly selective, producing high yields of the aminated product (Ji et al., 2003).
properties
IUPAC Name |
2-(5-bromo-2-ethoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMBFABPLGJJGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599347 | |
Record name | 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893581-54-9 | |
Record name | 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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